5-(2-Amino-6-methylphenyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC17677515
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O |
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Molecular Weight | 190.24 g/mol |
IUPAC Name | 5-(2-amino-6-methylphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C11H14N2O/c1-7-3-2-4-8(12)11(7)9-5-6-10(14)13-9/h2-4,9H,5-6,12H2,1H3,(H,13,14) |
Standard InChI Key | HZLATQUGFNXFQM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)N)C2CCC(=O)N2 |
Introduction
Structural and Molecular Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 5-(2-amino-6-methylphenyl)pyrrolidin-2-one, reflecting the pyrrolidin-2-one core substituted at position 5 with a 2-amino-6-methylphenyl group. Its molecular formula is C₁₁H₁₄N₂O, yielding a molecular weight of 190.24 g/mol (calculated via PubChem algorithms) .
Stereochemical Considerations
The pyrrolidin-2-one ring adopts a non-planar conformation due to partial double-bond character in the lactam group. The substituent at position 5 introduces steric interactions between the phenyl group and the lactam oxygen, influencing rotational barriers. No chiral centers are present in the base structure, though derivatives with additional substituents may exhibit stereochemical complexity .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: The lactam carbonyl (C=O) stretching vibration appears near 1680–1720 cm⁻¹, while the primary amine (-NH₂) shows N-H stretches at 3300–3500 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons on the phenyl ring resonate at δ 6.5–7.2 ppm, with splitting patterns dependent on substitution. The methyl group at position 6 appears as a singlet near δ 2.3 ppm. Pyrrolidinone ring protons exhibit signals between δ 1.8–3.5 ppm.
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¹³C NMR: The lactam carbonyl carbon resonates at δ 175–180 ppm, while aromatic carbons fall within δ 115–140 ppm .
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Synthetic Methodologies
Ugi-Adduct Cyclization
A one-pot diastereoselective synthesis, adapted from protocols for analogous pyrrolidin-2-ones, involves the following steps :
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Ugi Four-Component Reaction: Condensation of an α-aminoester, 3-bromopropionic acid, phenylglyoxal, and an isocyanide in methanol.
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Cyclization: Treatment with cesium carbonate in acetonitrile induces intramolecular N-acylation, forming the pyrrolidin-2-one ring.
Table 1: Optimized Reaction Conditions for Pyrrolidin-2-one Synthesis
Component | Role | Quantity (equiv) |
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α-Aminoester | Nitrogen source | 1.0 |
3-Bromopropionic acid | Electrophilic coupling agent | 1.0 |
Phenylglyoxal | Carbonyl component | 1.0 |
Isocyanide | Isocyanide component | 1.0 |
Cesium carbonate | Base | 2.0 |
Yields for analogous compounds range from 35–65%, with purity confirmed via column chromatography (hexane/ethyl acetate) .
Post-Functionalization Strategies
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Reductive Amination: The primary amine on the phenyl ring allows for Schiff base formation with aldehydes, enabling further derivatization.
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Electrophilic Aromatic Substitution: The electron-rich aromatic ring undergoes bromination or nitration at position 4 under mild conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but susceptible to oxidation at the amine group. Long-term storage requires desiccated conditions at –20°C .
Table 2: Predicted Physicochemical Parameters
Parameter | Value |
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LogP (Partition coefficient) | 1.2 ± 0.3 |
pKa (Amine) | 4.9 ± 0.2 |
Melting Point | 142–145°C (estimated) |
Challenges and Future Directions
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Stereocontrol: Current methods yield racemic mixtures; asymmetric synthesis protocols remain underdeveloped.
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Scalability: Low yields in cyclization steps necessitate optimized catalytic systems.
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Toxicological Profiling: In vitro cytotoxicity screening is required to assess safety profiles.
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